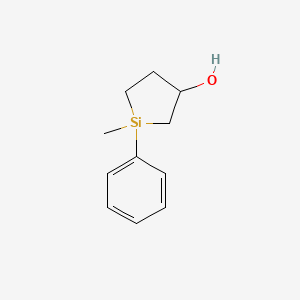
1-Methyl-1-phenylsilolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-phenylsilolan-3-ol is an organic compound that belongs to the class of silanes It features a silolan ring with a methyl group and a phenyl group attached to the silicon atom, and a hydroxyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-phenylsilolan-3-ol typically involves the reaction of phenylsilane with methylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-phenylsilolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silane derivatives.
Substitution: Formation of halides or amines.
Scientific Research Applications
1-Methyl-1-phenylsilolan-3-ol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenylsilolan-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenyl and methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-phenylsilane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Phenyl-1-silolan-3-ol: Similar structure but without the methyl group, affecting its chemical properties.
1-Methyl-1-phenylsilolan-2-ol: Hydroxyl group attached to a different carbon, leading to variations in reactivity.
Uniqueness
1-Methyl-1-phenylsilolan-3-ol is unique due to the presence of both a methyl and a phenyl group attached to the silicon atom, along with a hydroxyl group on the third carbon
Properties
CAS No. |
62336-31-6 |
|---|---|
Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
1-methyl-1-phenylsilolan-3-ol |
InChI |
InChI=1S/C11H16OSi/c1-13(8-7-10(12)9-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI Key |
KCHHJLCJHATYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















